![molecular formula C21H23N3O4 B2797336 2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-13-6](/img/structure/B2797336.png)

2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

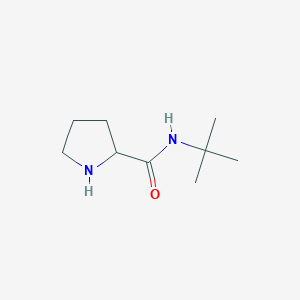

2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.

BenchChem offers high-quality 2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Advanced Synthesis Methods

Compounds within the chromeno[2,3-b]pyridine family have been synthesized through various advanced methods. For example, one study outlines the multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids using dimethyl sulfoxide (DMSO) as a solvent, highlighting the efficiency of multicomponent reactions in producing biologically active compounds (Ryzhkova et al., 2021). This approach emphasizes the atom-economical and eco-friendly aspects of modern chemical synthesis.

Novel Reaction Pathways

Another study demonstrates the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to unexpected synthesis pathways for 5H-chromeno[3,4-b]pyridines (Korotaev et al., 2015). This showcases the complexity and potential for innovation within the synthesis of chromeno[2,3-b]pyridine derivatives.

Biological Applications

Antimicrobial and Antifungal Activities

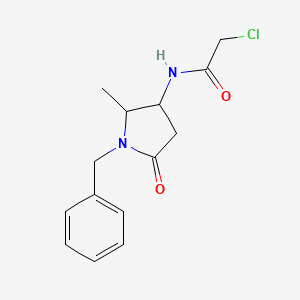

Research on chromeno[2,3-b]pyridine derivatives reveals their potential in antimicrobial and antifungal applications. For instance, derivatives have been evaluated for their antimicrobial properties, offering new avenues for the development of antimicrobial agents (El-Essawy et al., 2014). Additionally, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed promising antifungal activity against Candida and Aspergillus species, indicating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Neuroprotective Effects

The synthesis and evaluation of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety for neuroprotective effects highlight the potential of these compounds in neuroprotection, particularly against acetylcholinesterase and butylcholinesterase (Sameem et al., 2017). This suggests their use in treating neurodegenerative diseases by targeting specific enzymes involved in neural function.

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is a novel di-Mannich derivative of curcumin pyrazole . Curcumin and its derivatives have been known to interact with a wide range of molecular targets involved in inflammation, cell cycle regulation, carcinogenesis, and oxidative stress .

Mode of Action

It is synthesized through a mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . Mannich derivatives often exhibit better activity than their parent analogs, suggesting that the compound may interact with its targets in a unique and potentially more effective manner .

Biochemical Pathways

Curcumin and its derivatives have been shown to affect multiple signaling pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

It has been found to be three times more soluble than curcumin pyrazole and curcumin . This increased solubility could potentially enhance its bioavailability.

Result of Action

Given its structural similarity to curcumin pyrazole, it may have similar effects, such as anti-inflammatory, antioxidant, and anticancer activities .

Propriétés

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-12-8-17(22-18(25)11-24-9-13(2)27-14(3)10-24)23-20-15-6-4-5-7-16(15)28-21(26)19(12)20/h4-8,13-14H,9-11H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFBLLOQOTUERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Benzylcyclohexyl)oxy]acetic acid](/img/structure/B2797254.png)

![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)

![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)

![4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)